molecular formula C10H9BrN2OS B1492262 2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2090932-42-4

2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492262
CAS No.: 2090932-42-4
M. Wt: 285.16 g/mol
InChI Key: LXFNABBTIWQQSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one”, there are related studies that might be helpful. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study discussed the synthesis and therapeutic potential of imidazole-containing compounds .


Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters was reported in a study, which utilized a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thiazole and Imidazolidine Derivatives: Research on related compounds demonstrates the synthesis and mass spectral fragmentation patterns of thiazole and imidazolidine derivatives, highlighting the structural analysis and elucidation of similar complex molecules (Mohamed, Unis, & El-Hady, 2006).

Chemical Reactions and Properties

  • Synthesis of Pyrimidine Derivatives: A study focused on the synthesis of pyrimidine derivatives, including reactions with bromoacetic acid, reveals insights into the chemical reactions and properties of similar bromophenyl compounds (Akbas et al., 2018).
  • Synthesis of Mercapto-pyridazine Derivatives: Research into mercapto-pyridazine derivatives offers insights into the synthesis and chemical behavior of related compounds (Al-Sheikh, 2008).

Antioxidant and Antimicrobial Properties

  • Antioxidant Activity of Thienyl Ketones: An investigation into di-2-thienyl ketones highlights their antioxidant properties, which may be relevant for similar bromophenyl compounds (Althagafi, 2022).
  • Antimicrobial Activity of Thiazole Ring: A study on Schiff bases containing a 2,4-disubstituted thiazole ring provides insights into the antimicrobial properties of related compounds (Bharti et al., 2010).

Properties

IUPAC Name

2-(2-bromoethyl)-6-thiophen-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2OS/c11-4-5-13-10(14)2-1-9(12-13)8-3-6-15-7-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNABBTIWQQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CSC=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
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2-(2-Bromoethyl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one

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